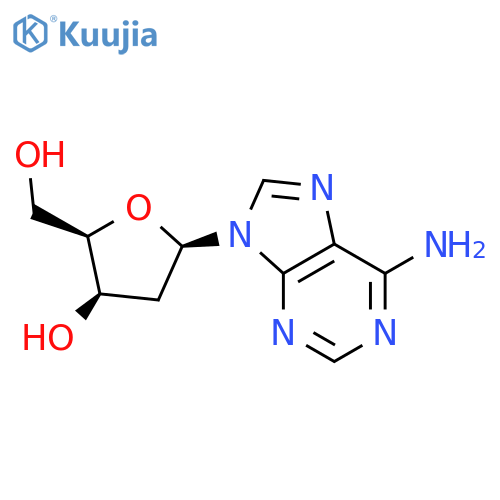Cas no 13276-53-4 ((2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol)

13276-53-4 structure
商品名:(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 9H-Purin-6-amine,9-(2-deoxy-b-D-threo-pentofuranosyl)-
- 1-(2'-deoxy-beta-threopentofuranosyl)adenine
- 5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 2'-Desoxy-adenosin
- 9-(2-Deoxy-beta-D-threo-pentofuranosyl)adenine
- (2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- F90334
- EN300-20209051
- 1-Dpfa
- 2'-dA threo
- 9H-Purin-6-amine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
- 2'Deoxyadenosine B-D-threo
- Q63398366
- 13276-53-4
- SCHEMBL887468
- desoxyadenosin
- PD171634
- 1-(2/'-deoxy-beta-threopentofuranosyl)adenine
- NSC 100793
- 9-(2-Deoxy-.beta.-D-threo-pentofuranosyl)adenine
- 9H-Purin-6-amine, 9-(2-deoxy-b-D-threo-pentofuranosyl)-
- (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- W-100156
- 1-(2'-Deoxy-beta-D-threopentofuranosyl)adenine
- (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
-
- MDL: MFCD23103480
- インチ: InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1
- InChIKey: OLXZPDWKRNYJJZ-FSDSQADBSA-N
- ほほえんだ: OC[C@@H]1[C@H](O)C[C@H](N2C=NC3C(=NC=NC2=3)N)O1
計算された属性
- せいみつぶんしりょう: 251.10199
- どういたいしつりょう: 251.10183929g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- PSA: 119.31
- LogP: -0.36960
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20209051-0.05g |
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
13276-53-4 | 0.05g |
$2755.0 | 2023-09-16 |
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
